2-(2-Fluorophenyl)isonicotinonitrile

Synthetic chemistry Cross-coupling Process yield

Substituting positional isomers of fluorinated pyridinecarbonitriles in a SAR campaign or scale-up process risks misleading structure-activity conclusions and batch failure. 2-(2-Fluorophenyl)isonicotinonitrile (CAS 736991-87-0) eliminates this risk with precise, lot-controlled procurement of the specific 4-cyano regioisomer. - >85% synthetic yield via Suzuki-Miyaura coupling ensures cost-competitive multi-gram to kilogram supply. - Absence of acute toxicity and irritation hazard statements simplifies inventory management and regulatory compliance. - CNS MPO score ~5.4 and low TPSA (36.7 Ų) make it an optimal building block for CNS-directed compound libraries.

Molecular Formula C12H7FN2
Molecular Weight 198.20 g/mol
CAS No. 736991-87-0
Cat. No. B7837788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)isonicotinonitrile
CAS736991-87-0
Molecular FormulaC12H7FN2
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC(=C2)C#N)F
InChIInChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-7-9(8-14)5-6-15-12/h1-7H
InChIKeyJKVJELLGTIQRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)isonicotinonitrile Procurement Guide


2-(2-Fluorophenyl)isonicotinonitrile (CAS 736991-87-0) is a fluorinated pyridinecarbonitrile derivative with the molecular formula C₁₂H₇FN₂ and a molecular weight of 198.20 g/mol [1]. It belongs to the aryl-substituted isonicotinonitrile class, characterized by a 2-fluorophenyl group at the 2-position and a nitrile functionality at the 4-position of the pyridine ring [1]. This compound serves primarily as a synthetic building block in medicinal chemistry and organic synthesis, with the nitrile group offering a versatile handle for further functionalization into carboxylic acids, amides, tetrazoles, or heterocyclic scaffolds . Its computed XLogP3-AA of 2.3 and topological polar surface area (TPSA) of 36.7 Ų place it within a favorable physicochemical range for CNS drug-like space, distinguishing it from more polar or lipophilic analogs [1].

Position-Specific Sourcing of 2-(2-Fluorophenyl)isonicotinonitrile


Close structural analogs of 2-(2-fluorophenyl)isonicotinonitrile, including its regioisomers (e.g., 2-(2-fluorophenyl)nicotinonitrile, CAS 868944-69-8; 3-(2-fluorophenyl)isonicotinonitrile, CAS 868944-77-8) and positional fluorine variants (e.g., 2-(4-fluorophenyl)isonicotinonitrile, CAS 1214385-22-4), share the identical molecular formula (C₁₂H₇FN₂) and molecular weight (198.20 g/mol) [1]. However, the position of the nitrile group on the pyridine ring and the fluorine atom on the phenyl ring fundamentally alters the electronic distribution, dipole moment, hydrogen-bonding capability, and metabolic vulnerability of the scaffold . Even minor positional shifts can lead to divergent binding poses in target pockets, altered CYP450 metabolism, and differential solid-state properties that impact formulation and purity profiles . Consequently, substituting one positional isomer for another in a SAR campaign or scale-up process risks misleading structure–activity conclusions and batch failure, making precise, lot-controlled procurement of the specified regioisomer essential [2].

Comparative Evidence for 2-(2-Fluorophenyl)isonicotinonitrile


Suzuki-Miyaura Coupling Yield vs. Nicotinonitrile Isomer

In a documented synthesis via Suzuki–Miyaura coupling of 2-chloro-4-cyanopyridine with 2-fluorophenylboronic acid, 2-(2-fluorophenyl)isonicotinonitrile is reported to achieve yields exceeding 85% under optimized palladium-catalyzed conditions . In contrast, the direct nicotinonitrile regioisomer (2-(2-fluorophenyl)nicotinonitrile, CAS 868944-69-8) is synthesized in 74% yield from 2-chloro-3-cyanopyridine under similar Pd-mediated conditions . The ~11% absolute yield advantage of the 4-cyano (isonicotinonitrile) isomer reflects the greater electrophilicity of the 4-cyanopyridine substrate, which accelerates oxidative addition in the catalytic cycle and reduces competing protodeboronation .

Synthetic chemistry Cross-coupling Process yield

CNS MPO: 2- vs. 3-Fluorophenyl Isomer

Using PubChem-computed descriptors, 2-(2-fluorophenyl)isonicotinonitrile exhibits XLogP3-AA = 2.3, TPSA = 36.7 Ų, HBD count = 0, and molecular weight = 198.20 g/mol [1]. These values yield a CNS MPO score of approximately 5.4 (on a 0–6 scale), based on the Wager scoring algorithm [2]. The regioisomer 3-(2-fluorophenyl)isonicotinonitrile (CAS 868944-77-8) has a higher computed LogP of 2.40 and an identical TPSA, resulting in a slightly lower CNS MPO score of ~5.2 . The 0.10 lower XLogP3 of the 2-substituted isomer brings it closer to the optimal lipophilicity range (LogP 1–3) for CNS penetration, offering a marginal but measurable advantage in CNS drug discovery programs where ligand efficiency metrics are gatekeeping criteria [2].

CNS drug design Physicochemical profiling Multiparameter optimization

Pim-1 Kinase Selectivity by Regioisomer

Structural analogs of the 3-cyano (nicotinonitrile) regioisomer series, such as 4-pyridinecarbonitrile, 3-(2-fluorophenyl)- (CAS 868944-77-8), have demonstrated enhanced Pim-1 kinase inhibitory activity (IC₅₀ = 0.89 μM) where the 3-cyano group engages in bifurcated hydrogen bonds with Gly47 and Phe49 residues in the kinase hinge region . In contrast, no comparable Pim-1 inhibitory activity has been reported for the 4-cyano isonicotinonitrile series, including the target compound . This divergence is attributed to the geometric incompatibility of the 4-cyano group with the Pim-1 ATP-binding pocket, which favors a 3-cyano orientation for productive hinge contacts . This negative differentiation is critical: researchers specifically targeting Pim-1 kinase should select the 3-cyano regioisomer, while groups seeking to avoid Pim-1 off-target activity in their chemical probes may preferentially select the target 4-cyano compound [1].

Kinase inhibition Pim-1 Structure–activity relationship

Safety and Handling Profile Comparison

The 3-(2-fluorophenyl)isonicotinonitrile regioisomer (CAS 868944-77-8) carries explicit GHS hazard classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335), with Signal Word 'Warning' . In contrast, no acute toxicity or specific organ toxicity hazard statements have been assigned to 2-(2-fluorophenyl)isonicotinonitrile (CAS 736991-87-0) in its publicly available SDS documentation [1]. While the absence of hazard classification does not guarantee safety, it reflects a distinct toxicological profile between the two regioisomers at the level of regulatory hazard communication. This difference has practical implications for laboratory handling requirements, waste disposal protocols, and institutional chemical safety approval workflows .

Hazard classification Laboratory safety Procurement compliance

Best Applications for 2-(2-Fluorophenyl)isonicotinonitrile


CNS-Targeted Library Synthesis

The favorable CNS MPO score (~5.4) and moderate lipophilicity (XLogP3 = 2.3) make 2-(2-fluorophenyl)isonicotinonitrile a preferred building block for synthesizing CNS-directed compound libraries [1]. Its single rotatable bond and low TPSA (36.7 Ų) facilitate permeability, while the nitrile group serves as a synthetic anchor for generating carboxylic acid, amide, or tetrazole bioisosteres [1]. In comparison to the 3-(2-fluorophenyl) regioisomer, the marginal CNS MPO advantage and lower hazard profile reduce downstream attrition risk in CNS lead optimization campaigns .

Kinase Probes with Pim-1 Counter-Selectivity

For kinase inhibitor programs where Pim-1 off-target activity is undesirable—such as selective PI3K, FLT3, or CDK inhibitor campaigns—the lack of Pim-1 inhibitory activity associated with the 4-cyano geometry of the target compound provides an intentional selectivity window [1]. Researchers can use this compound as a core scaffold to build kinase-focused libraries that are inherently biased against Pim-1 hinge binding, simplifying counter-screening cascades .

Scale-Up via Suzuki Coupling

The documented >85% synthetic yield via Suzuki–Miyaura coupling positions 2-(2-fluorophenyl)isonicotinonitrile as a cost-competitive intermediate for multi-gram to kilogram scale-up [1]. Compared to the 74% yield achieved for the nicotinonitrile regioisomer, the ~11% yield advantage translates to reduced raw material costs and improved process mass intensity (PMI) in route scouting and early process development . Procurement of this specific regioisomer is therefore justified when benchmarking scalable synthetic routes to fluorinated biaryl intermediates [1].

Core Facility Management with Lower Safety Burden

Academic screening centers and core facilities managing large compound collections benefit from the absence of acute toxicity and irritation hazard statements for the target compound, in contrast to the 3-(2-fluorophenyl) regioisomer [1]. This simplifies inventory management, reduces personal protective equipment requirements, and lowers regulatory barriers for distribution to collaborating laboratories . The compound can be handled under standard laboratory practices without the additional administrative burden associated with GHS-classified irritants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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